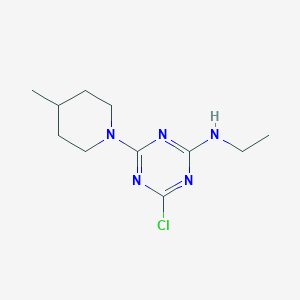![molecular formula C16H23NO3 B258561 (6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as MDMD, is a chemical compound that has been gaining attention in the scientific community due to its potential use as a research tool. MDMD belongs to the spirocyclic class of compounds and has a unique molecular structure that makes it an interesting subject for research.
作用机制
The mechanism of action of MDMD involves its binding to various receptors in the brain. MDMD has been shown to have a high affinity for the 5-HT2A receptor, where it acts as a partial agonist. MDMD also binds to the sigma-1 receptor, where it acts as an agonist. The binding of MDMD to these receptors leads to changes in the activity of neurons, resulting in altered neurotransmitter release and changes in brain function.
Biochemical and Physiological Effects:
MDMD has been found to have a range of biochemical and physiological effects. In animal studies, MDMD has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. MDMD has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the striatum. These effects suggest that MDMD may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
MDMD has several advantages as a research tool. It has a unique molecular structure that makes it an interesting subject for study. MDMD is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to the use of MDMD in lab experiments. MDMD is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood. Additionally, the use of MDMD in animal studies may not necessarily translate to human studies, which limits its potential applications.
未来方向
There are several future directions for research on MDMD. One area of focus is the study of its potential therapeutic applications. MDMD has been shown to have potential in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the mechanisms underlying these effects and to develop safe and effective treatments. Another area of focus is the study of the long-term effects of MDMD on the brain and body. This information is essential for understanding the potential risks and benefits of using MDMD as a research tool or therapeutic agent. Finally, future research could focus on the development of new spirocyclic compounds with similar or improved properties compared to MDMD.
合成方法
MDMD can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of a palladium-catalyzed coupling reaction, followed by a spirocyclization reaction. The final product is obtained after purification through column chromatography. The synthesis of MDMD is a complex process that requires expertise in organic chemistry.
科学研究应用
MDMD has been used as a research tool in various scientific studies. It has been found to have potential applications in the field of neuroscience, particularly in the study of serotonin receptors. MDMD has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MDMD has also been used in the study of other receptors, such as the sigma-1 receptor and the dopamine transporter.
属性
产品名称 |
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C16H23NO3/c1-12-15(13-5-4-6-14(11-13)18-3)17(2)8-7-16(12)19-9-10-20-16/h4-6,11-12,15H,7-10H2,1-3H3/t12-,15?/m0/s1 |
InChI 键 |
MWWDEKSSNZNSFJ-SFVWDYPZSA-N |
手性 SMILES |
C[C@H]1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
SMILES |
CC1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
规范 SMILES |
CC1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)
![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)
